RWJ 50271
Overview
Description
RWJ 50271 is a selective and orally active inhibitor of the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This compound has shown significant potential in inhibiting cell adhesion mediated by LFA-1/ICAM-1, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
The primary target of RWJ 50271 is the lymphocyte function-associated antigen-1/intercellular adhesion molecule-1 (LFA-1/ICAM-1) interaction . LFA-1 and ICAM-1 are proteins that play a crucial role in the immune response, particularly in cell adhesion and signaling .
Mode of Action
This compound acts as a selective inhibitor of the LFA-1/ICAM-1 interaction . It inhibits LFA-1/ICAM-1-mediated cell adhesion, which is a critical process in the immune response . This inhibition occurs with an IC50 of 5.0 μM in HL60 cells .
Biochemical Pathways
The inhibition of the LFA-1/ICAM-1 interaction by this compound affects the immune response pathway . By inhibiting cell adhesion mediated by LFA-1/ICAM-1, this compound can affect the recruitment and activation of immune cells, potentially altering the immune response .
Result of Action
The inhibition of LFA-1/ICAM-1-mediated cell adhesion by this compound can lead to changes at the molecular and cellular levels. For instance, it has been shown to inhibit the adhesion of peripheral blood lymphocytes to plastic immobilized SICAM-1 .
Biochemical Analysis
Biochemical Properties
RWJ 50271 plays a significant role in biochemical reactions by inhibiting LFA-1/ICAM-1-mediated cell adhesion . It interacts with the LFA-1 protein, a member of the integrin family of proteins, which plays a crucial role in the adhesion of leukocytes to endothelial cells . The nature of these interactions involves the binding of this compound to the LFA-1 protein, thereby preventing its interaction with ICAM-1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the adhesion of peripheral blood lymphocytes to plastic immobilized sICAM-1 . This inhibition can influence cell function by disrupting cell signaling pathways and altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the LFA-1 protein. By binding to LFA-1, this compound prevents the interaction of LFA-1 with ICAM-1, thereby inhibiting LFA-1/ICAM-1-mediated cell adhesion . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models of inflammation, oral administration of this compound at a dosage of 50 mg/kg was found to significantly reduce foot pad swelling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ 50271 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to form the heterocyclic backbone.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the biological activity of the compound. This includes the addition of fluorine atoms and other substituents through halogenation and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
RWJ 50271 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like fluorine gas or N-fluorobenzenesulfonimide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.
Scientific Research Applications
RWJ 50271 has a wide range of applications in scientific research:
Immunology: It is used to study the role of LFA-1/ICAM-1 interactions in immune cell adhesion and migration.
Inflammation: The compound is valuable in research focused on inflammatory diseases, as it can inhibit the adhesion of immune cells to endothelial cells.
Cancer Research: this compound is investigated for its potential to inhibit tumor metastasis by blocking cell adhesion mechanisms.
Drug Development: It serves as a lead compound for developing new therapeutics targeting immune cell adhesion.
Comparison with Similar Compounds
RWJ 50271 is unique in its high selectivity and oral activity compared to other LFA-1/ICAM-1 inhibitors. Similar compounds include:
BIRT 377: Another LFA-1/ICAM-1 inhibitor, but with different pharmacokinetic properties.
LFA703: A compound with similar inhibitory effects but less oral bioavailability.
XVA143: Known for its potent inhibition but limited by its poor solubility.
This compound stands out due to its balance of potency, selectivity, and oral bioavailability, making it a preferred choice for research applications .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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